4-(Tert-butylamino)butan-2-one
Description
4-(Tert-butylamino)butan-2-one is a ketone derivative with a tert-butylamino group (-NH-C(CH₃)₃) at the 4-position of the butan-2-one backbone.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
4-(tert-butylamino)butan-2-one |
InChI |
InChI=1S/C8H17NO/c1-7(10)5-6-9-8(2,3)4/h9H,5-6H2,1-4H3 |
InChI Key |
JECRLOZPZRRVMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCNC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Tert-butylamino)butan-2-one can be synthesized through several methods. One common laboratory method involves the hydrogenolysis of 2,2-dimethylethylenimine or via tert-butylphthalimide . The reaction typically requires a hydrogenation catalyst and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced by the direct amination of isobutylene using zeolite catalysts . This method is preferred due to its efficiency and scalability, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylamino)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
4-(Tert-butylamino)butan-2-one has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Tert-butylamino)butan-2-one involves its interaction with specific molecular targets and pathways. The tert-butylamino group plays a crucial role in its reactivity and interactions. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their substituents are compared below:
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| 4-(Tert-butylamino)butan-2-one | tert-butylamino | C₈H₁₇NO | 157.23 | Ketone, tertiary amine |
| 4-(4-Hydroxyphenyl)butan-2-one | 4-hydroxyphenyl | C₁₀H₁₂O₂ | 164.20 | Ketone, phenolic hydroxyl |
| 4-(Phenylsulfanyl)butan-2-one | phenylsulfanyl | C₁₀H₁₂OS | 196.27 | Ketone, thioether |
| 4-(N-Methyl-N-phenylamino)butan-2-one | N-methyl-N-phenylamino | C₁₁H₁₅NO | 177.24 | Ketone, secondary amine |
| 4-(4-Methylpiperazin-1-yl)butan-2-one | 4-methylpiperazinyl | C₉H₁₈N₂O | 170.26 | Ketone, piperazine |
Key Observations :
- The tert-butylamino group introduces significant steric bulk compared to smaller substituents like hydroxyphenyl or methylpiperazinyl. This may reduce volatility and enhance metabolic stability .
- Hydroxyphenyl and phenylsulfanyl groups enable π-π interactions and hydrogen bonding, critical for tyrosinase inhibition in cosmetic applications .
4-(4-Hydroxyphenyl)butan-2-one (Raspberry Ketone)
- Applications : Widely used in fragrances and insect lures (e.g., Cuelure derivatives) .
- Biological Activity : Demonstrates tyrosinase inhibition but requires high concentrations (up to 50 µM) for efficacy. Safety limits are well-established for cosmetic use (up to 1% in products) .
4-(Phenylsulfanyl)butan-2-one
- Applications: Anti-melanogenic agent in cosmeceuticals.
- Biological Activity: Non-competitive tyrosinase inhibitor with low cytotoxicity (IC₅₀ < 10 µM in B16-F10 melanoma cells). Outperforms arbutin and PTU in melanin suppression .
4-(N-Methyl-N-phenylamino)butan-2-one
- Applications : Antimicrobial and larvicidal agent.
- Biological Activity : Exhibits strong activity against Spodoptera litura larvae (LD₅₀ = 330.69 µg/mL) and microbial pathogens .
This compound
- However, its bulky substituent could hinder enzyme binding compared to smaller analogs like phenylsulfanyl derivatives.
Key Contrasts :
- Volatility: Hydroxyphenyl derivatives (e.g., raspberry ketone) are more volatile, making them suitable for insect lures, whereas tert-butylamino analogs are likely less volatile .
- Safety: Phenylsulfanyl derivatives exhibit the lowest cytotoxicity, while tert-butylamino compounds may require rigorous metabolite safety assessments due to structural similarities to triazine metabolites .
Biological Activity
4-(Tert-butylamino)butan-2-one, also known as 1-(tert-butylamino)-2-butanol, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The chemical formula for this compound is , and it features a tert-butyl group attached to an amino group, which influences its interaction with biological targets. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
The compound's biological activity is primarily attributed to its ability to interact with specific receptors and enzymes. It acts as a ligand, modulating the activity of various molecular targets. The tert-butyl group provides steric hindrance that can influence binding affinity and selectivity towards specific receptors.
Neuroprotective Effects
Research has indicated that this compound exhibits neuroprotective properties. A study highlighted its potential to mitigate amyloid-β-induced neurotoxicity, which is significant in the context of Alzheimer's disease. The compound was shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative processes .
Antioxidant Activity
The antioxidant properties of this compound have been investigated, showing promise in reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and cardiovascular disorders.
Drug Development
This compound serves as a precursor in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance therapeutic efficacy or reduce side effects. Ongoing research aims to develop derivatives with improved bioactivity profiles for conditions such as neurodegeneration and metabolic disorders.
Industrial Uses
In addition to its pharmaceutical applications, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in organic synthesis highlights its versatility within the chemical industry.
Case Studies
- Neurotoxicity Mitigation : A study demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to amyloid-β peptides. The mechanism involved AChE inhibition, leading to increased acetylcholine levels and improved synaptic function .
- Antioxidant Efficacy : In vitro experiments revealed that the compound effectively scavenged free radicals, demonstrating a dose-dependent relationship between concentration and antioxidant activity. This suggests potential applications in formulations aimed at combating oxidative stress-related conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
